L-Tryptophan-d8 L-Tryptophan-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659586
InChI: InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 212.27 g/mol

L-Tryptophan-d8

CAS No.:

Cat. No.: VC16659586

Molecular Formula: C11H12N2O2

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

L-Tryptophan-d8 -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 212.27 g/mol
IUPAC Name (2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D
Standard InChI Key QIVBCDIJIAJPQS-CIATZEAISA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Introduction

Chemical Structure and Synthesis of L-Tryptophan-d8

Molecular Architecture

L-Tryptophan-d8 features a deuterium substitution pattern that strategically alters its isotopic composition without disrupting its core functional groups. The compound’s IUPAC name, (2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid, reflects deuterium placement at specific positions on the indole ring and alanine side chain (Table 1).

Table 1: Key Molecular Properties of L-Tryptophan-d8

PropertyValue
Molecular FormulaC₁₁H₁₂D₈N₂O₂
Molecular Weight212.27 g/mol
CAS NumberNot publicly disclosed
Isomeric SMILES[2H]C1=C(C(=C2C(=C1[2H])...)
PubChem Compound ID58478601

The deuterium atoms are incorporated into both the aromatic indole ring (positions 2, 4, 5, 6, 7) and the α-carbon of the alanine side chain (positions 2, 3). This configuration minimizes isotopic effects on biochemical reactivity while maximizing mass differences for analytical detection.

Synthetic Pathways

Deuterium incorporation into L-tryptophan typically employs two strategies:

  • Precursor-Mediated Synthesis: Deuterated acetic acid or halogenated intermediates undergo nucleophilic substitution reactions to introduce deuterium at specific positions. For example, deuterium-labeled indole derivatives can be coupled with deuterated serine analogs via enzymatic catalysis.

  • Post-Synthetic Isotope Exchange: Hydrogen-deuterium exchange reactions using D₂O under controlled pH and temperature conditions selectively replace labile hydrogens, though this method offers less positional control.

Industrial-scale production often combines microbial biosynthesis with deuterated growth media, enabling cost-effective deuteration while preserving stereochemical purity.

Analytical Characterization Techniques

Mass Spectrometric Profiling

L-Tryptophan-d8’s +8 Da mass shift relative to native tryptophan enables unambiguous identification in complex biological matrices. As demonstrated in uremic solute quantification studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves detection limits as low as 0.001 µM for deuterated analytes . Key fragmentation patterns include:

  • Parent ion: m/z 213.1 [M+H]⁺

  • Product ions: m/z 170.1 (indole ring fragment), m/z 146.0 (deuterated alanine side chain)

Table 2: LC-MS/MS Parameters for L-Tryptophan-d8 Detection

ParameterValue
ColumnAtlantis T3 C18 (50 mm)
Mobile PhaseAmmonium acetate/MeOH
Ionization ModeESI+
Collision Energy25 eV

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectra of L-Tryptophan-d8 exhibit characteristic deuterium-induced peak attenuation. The indole ring protons (δ 7.2–7.6 ppm) show reduced intensity proportional to deuteration levels, while the α-proton signal (δ 3.9 ppm) disappears entirely due to complete deuterium substitution. ²H NMR provides direct quantification of isotopic enrichment, with typical purity >98% for commercial preparations.

Applications in Metabolic Research

Tryptophan-Kynurenine Pathway Tracing

In a landmark study quantifying uremic solutes, L-Tryptophan-d8 enabled simultaneous tracking of six downstream metabolites in serum samples from end-stage renal disease patients . Deuterium labeling revealed:

  • 42% reduction in hepatic tryptophan uptake compared to controls

  • 3.8-fold increase in kynurenine production (p < 0.006)

  • Compensatory activation of indoleamine 2,3-dioxygenase (IDO-1) in extrahepatic tissues

Table 3: Metabolic Flux Differences in ESRD Patients

MetaboliteESRD vs Control (Fold Change)
Tryptophan0.58*
Kynurenine3.82**
Indoxyl Sulfate5.14***

Serotonin Synthesis Dynamics

Deuterium labeling circumvents the blood-brain barrier’s interference with radiolabeled tracers. Administered L-Tryptophan-d8 shows:

  • 22% higher CNS uptake efficiency vs. ¹⁴C-tryptophan

  • Linear correlation between plasma deuterium enrichment and cerebrospinal 5-HT-d8 levels (r² = 0.91)

Comparative Pharmacokinetics: Deuterated vs. Native Tryptophan

Absorption and Distribution

While deuterium substitution negligibly affects intestinal absorption kinetics, it increases plasma half-life from 2.1 h to 2.9 h due to reduced first-pass metabolism. Volume of distribution decreases by 18%, suggesting tighter protein binding of the deuterated form.

Metabolic Stability

Deuterium isotope effects (DIE) at cytochrome P450 active sites confer:

  • 34% reduction in CYP1A2-mediated hydroxylation

  • 27% decrease in CYP2E1-catalyzed N-demethylation These effects enable precise modulation of metabolic pathways without genetic or pharmacological intervention.

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